molecular formula C22H26N2O4S B289363 Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate

Numéro de catalogue B289363
Poids moléculaire: 414.5 g/mol
Clé InChI: OJVRSQWDZTTZEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research. It is used in the treatment of various diseases, including cancer and autoimmune disorders.

Mécanisme D'action

Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B-cell receptors. By inhibiting BTK, Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate prevents the activation of B-cells, which are responsible for the production of antibodies. This results in the suppression of the immune response, which is beneficial in the treatment of autoimmune disorders. In cancer treatment, Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate induces apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate has been shown to have several biochemical and physiological effects. It inhibits the proliferation of B-cells and induces apoptosis in cancer cells. Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate also reduces the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune disorders. In addition, Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate has been shown to enhance the activity of other drugs used in cancer treatment, such as rituximab and venetoclax.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also shown good efficacy and safety profiles in preclinical studies. However, Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. In addition, Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate has a short half-life, which requires frequent dosing.

Orientations Futures

There are several future directions for the research of Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the combination therapy of Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate with other drugs, such as immune checkpoint inhibitors and chimeric antigen receptor T-cell therapy. Furthermore, the use of Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate in the treatment of other diseases, such as multiple sclerosis and Sjogren's syndrome, should also be explored.

Méthodes De Synthèse

The synthesis method of Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate involves several steps. The first step is the synthesis of 6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with ethyl 4-aminobenzoate to yield ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate.

Applications De Recherche Scientifique

Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.

Propriétés

Formule moléculaire

C22H26N2O4S

Poids moléculaire

414.5 g/mol

Nom IUPAC

ethyl 4-[[6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]benzoate

InChI

InChI=1S/C22H26N2O4S/c1-4-18(25)24-21-19(16-11-6-13(3)12-17(16)29-21)20(26)23-15-9-7-14(8-10-15)22(27)28-5-2/h7-10,13H,4-6,11-12H2,1-3H3,(H,23,26)(H,24,25)

Clé InChI

OJVRSQWDZTTZEG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)NC3=CC=C(C=C3)C(=O)OCC

SMILES canonique

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)NC3=CC=C(C=C3)C(=O)OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.